A common synthetic approach to 4-anilinoquinazolines involves a multi-step reaction pathway. [, ] While specific details for the synthesis of 6-chloro-N-(4-fluorophenyl)quinolin-4-amine are not available in the provided literature, a general method often starts with a suitably substituted quinazoline derivative, which is then reacted with an appropriately substituted aniline derivative in the presence of a catalyst and under specific reaction conditions.
While the precise mechanism of action for 6-chloro-N-(4-fluorophenyl)quinolin-4-amine is not elaborated in the provided literature, 4-anilinoquinazolines are known to exhibit anticancer activity through various mechanisms. A prominent mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity [, ]. EGFR is a transmembrane receptor protein that plays a critical role in cell growth and proliferation. Overexpression or mutations in EGFR are implicated in several cancers. 4-Anilinoquinazolines, by binding to the ATP-binding site of EGFR, block its kinase activity, thereby inhibiting downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4